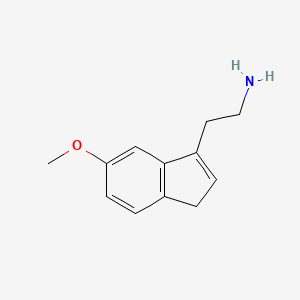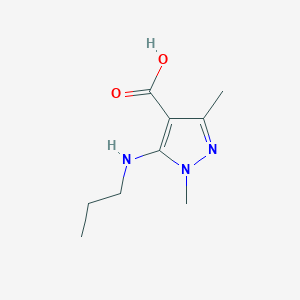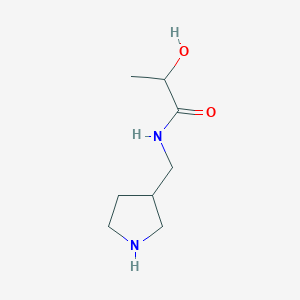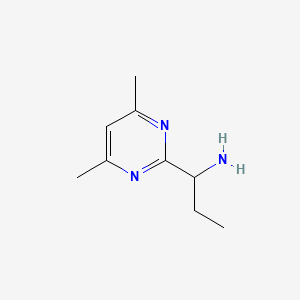![molecular formula C9H9ClFNO B13287215 N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride](/img/structure/B13287215.png)
N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride is an organic compound with the molecular formula C9H9ClFNO It is a derivative of carbamoyl chloride, where the carbamoyl group is substituted with a 3-fluorophenylmethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The compound is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be N-[(3-fluorophenyl)methyl]-N-methylcarbamates, N-[(3-fluorophenyl)methyl]-N-methylthiocarbamates, etc.
Hydrolysis Products: The major product of hydrolysis is N-[(3-fluorophenyl)methyl]-N-methylcarbamic acid.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride involves its interaction with nucleophilic sites in biological molecules. The carbamoyl chloride group can react with amino groups in proteins, leading to the formation of stable carbamate adducts. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride can be compared with other carbamoyl chloride derivatives, such as:
- N-[(3-chlorophenyl)methyl]-N-methylcarbamoyl chloride
- N-[(3-bromophenyl)methyl]-N-methylcarbamoyl chloride
- N-[(3-methylphenyl)methyl]-N-methylcarbamoyl chloride
These compounds share similar chemical properties and reactivity but differ in their substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and influence its interaction with biological targets.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C9H9ClFNO/c1-12(9(10)13)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI Key |
BNZQYJKZGZXWTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13287139.png)

![6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287154.png)


![2-[(Dimethylamino)methylidene]cycloheptan-1-one](/img/structure/B13287170.png)

amine](/img/structure/B13287193.png)

![2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid](/img/structure/B13287213.png)

![5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13287227.png)

